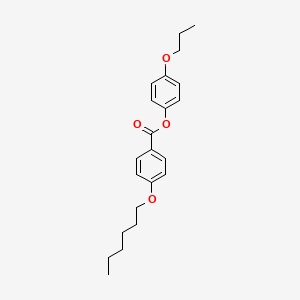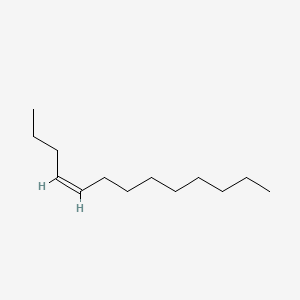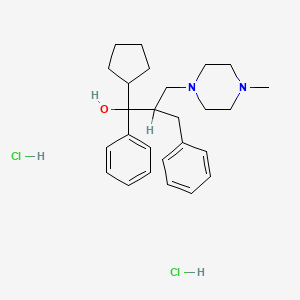
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane is a macrocyclic compound that belongs to the class of crown ethers. It is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications. The compound’s structure consists of a large ring containing oxygen and nitrogen atoms, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of diethylene glycol with a suitable diamine under controlled conditions to form the macrocyclic ring. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions and subjected to controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, may be employed to remove any impurities and obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: May participate in redox reactions depending on the conditions.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) sulfate) in aqueous or organic solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Complexation: Metal-ligand complexes.
Substitution: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学的研究の応用
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the separation and purification of metal ions from mixtures.
作用機序
The mechanism by which 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form a stable complex. This complexation can alter the chemical and physical properties of the metal ions, making them more soluble or reactive in certain environments.
類似化合物との比較
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with similar complexation properties.
1,4,7,10,13,16-Hexaazacyclooctadecane: A macrocyclic compound with nitrogen donor atoms.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Known for its ability to complex with alkali metal ions.
Uniqueness
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane is unique due to its combination of oxygen and nitrogen donor atoms, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in applications where selective complexation is required.
特性
CAS番号 |
43090-52-4 |
|---|---|
分子式 |
C16H38N6O2 |
分子量 |
346.51 g/mol |
IUPAC名 |
1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane |
InChI |
InChI=1S/C16H38N6O2/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1/h17-22H,1-16H2 |
InChIキー |
FZKLASLLXQWAPO-UHFFFAOYSA-N |
正規SMILES |
C1CNCCOCCNCCNCCNCCOCCNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
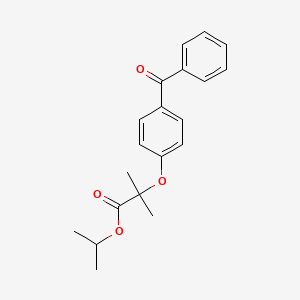
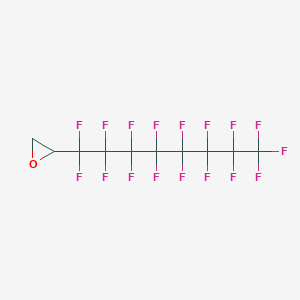

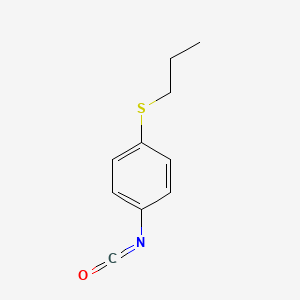
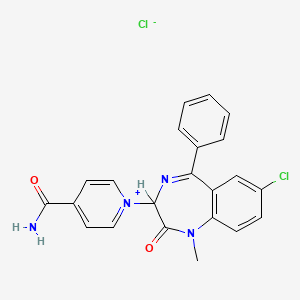

![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
